molecular formula C15H20ClN7O2 B12267109 5-chloro-N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine

5-chloro-N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine

Cat. No.: B12267109
M. Wt: 365.82 g/mol
InChI Key: YOIFIXOPTVLYEH-UHFFFAOYSA-N
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Description

5-chloro-N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a chloro group, a triazine ring, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine typically involves multiple steps. One common method involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylpiperidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature is maintained at around 20°C initially and then increased to 60°C for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored, and the product is purified using techniques such as crystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

5-chloro-N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and esters.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-chloro-N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine exerts its effects involves its interaction with specific molecular targets. The triazine ring can act as an electrophile, facilitating nucleophilic attack by various substrates. This interaction can lead to the formation of stable complexes or the activation of specific pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4,6-dimethoxy-1,3,5-triazine: A precursor in the synthesis of the compound.

    4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative with similar applications.

Uniqueness

What sets 5-chloro-N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine apart is its unique combination of functional groups, which provides a versatile platform for various chemical modifications and applications. Its ability to participate in multiple types of reactions makes it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C15H20ClN7O2

Molecular Weight

365.82 g/mol

IUPAC Name

5-chloro-N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine

InChI

InChI=1S/C15H20ClN7O2/c1-22(12-17-8-10(16)9-18-12)11-4-6-23(7-5-11)13-19-14(24-2)21-15(20-13)25-3/h8-9,11H,4-7H2,1-3H3

InChI Key

YOIFIXOPTVLYEH-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC(=NC(=N2)OC)OC)C3=NC=C(C=N3)Cl

Origin of Product

United States

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